molecular formula C14H11ClINO B6079968 N-(4-chlorobenzyl)-3-iodobenzamide CAS No. 6185-10-0

N-(4-chlorobenzyl)-3-iodobenzamide

Cat. No. B6079968
CAS RN: 6185-10-0
M. Wt: 371.60 g/mol
InChI Key: HYWZBUVENZBGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-3-iodobenzamide, also known as CIBI, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. This compound is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the death of cancer cells. In

Mechanism of Action

N-(4-chlorobenzyl)-3-iodobenzamide works by inhibiting the activity of PARP, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This mechanism of action makes N-(4-chlorobenzyl)-3-iodobenzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorobenzyl)-3-iodobenzamide is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. N-(4-chlorobenzyl)-3-iodobenzamide has also been shown to be effective in reducing tumor growth in animal models of breast and ovarian cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-3-iodobenzamide is its specificity for PARP, which reduces the risk of off-target effects. However, one limitation of N-(4-chlorobenzyl)-3-iodobenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the research on N-(4-chlorobenzyl)-3-iodobenzamide include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the evaluation of its efficacy in clinical trials. In addition, further research is needed to investigate the potential use of N-(4-chlorobenzyl)-3-iodobenzamide in combination with other cancer treatments and to identify biomarkers that can predict response to N-(4-chlorobenzyl)-3-iodobenzamide treatment.
Conclusion
In conclusion, N-(4-chlorobenzyl)-3-iodobenzamide is a promising candidate for cancer treatment due to its specificity for PARP and its ability to induce cell death in cancer cells. While there are limitations to its use, further research is needed to fully explore the potential of N-(4-chlorobenzyl)-3-iodobenzamide in the field of cancer treatment.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-3-iodobenzamide involves several steps, including the reaction of 3-iodobenzamide with 4-chlorobenzylamine in the presence of a base, followed by purification using column chromatography. The yield of this reaction is typically around 50%, and the purity of the final product can be confirmed by NMR spectroscopy.

Scientific Research Applications

N-(4-chlorobenzyl)-3-iodobenzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors like N-(4-chlorobenzyl)-3-iodobenzamide have been shown to be effective in the treatment of certain types of cancer, such as breast and ovarian cancer. N-(4-chlorobenzyl)-3-iodobenzamide has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZBUVENZBGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361994
Record name N-[(4-Chlorophenyl)methyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-iodobenzamide

CAS RN

6185-10-0
Record name N-[(4-Chlorophenyl)methyl]-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.